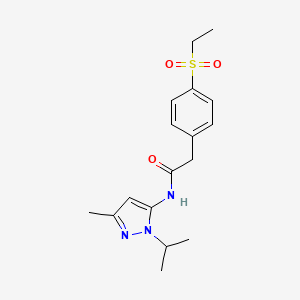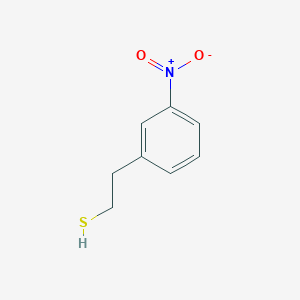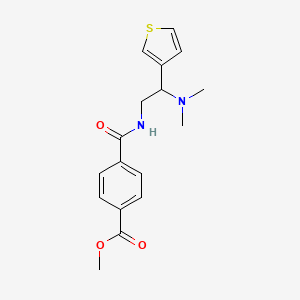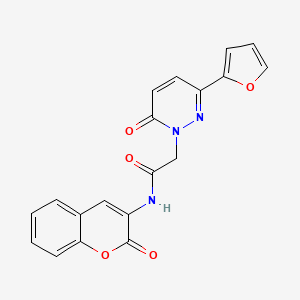
2-(4-(ethylsulfonyl)phenyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(ethylsulfonyl)phenyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acetamide, also known as EIPA, is a chemical compound that has been widely studied for its potential use in various scientific research applications. EIPA is a small molecule inhibitor that has been shown to have an effect on ion channels, specifically the Na+/H+ exchanger (NHE). The NHE is a membrane protein that regulates the pH of cells by exchanging Na+ ions for H+ ions. EIPA has been shown to inhibit the activity of the NHE, which has led to its use in various research applications.
作用機序
2-(4-(ethylsulfonyl)phenyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acetamide works by inhibiting the activity of the NHE, which is a membrane protein that regulates the pH of cells by exchanging Na+ ions for H+ ions. By inhibiting the activity of the NHE, 2-(4-(ethylsulfonyl)phenyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acetamide reduces the pH of cells and can have an effect on various cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4-(ethylsulfonyl)phenyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acetamide have been studied extensively. 2-(4-(ethylsulfonyl)phenyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acetamide has been shown to inhibit the growth and migration of cancer cells, reduce the pH of cells, and have an effect on cardiac function. 2-(4-(ethylsulfonyl)phenyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acetamide has also been shown to have an effect on the immune system, as the NHE is involved in the regulation of immune cell function.
実験室実験の利点と制限
One advantage of using 2-(4-(ethylsulfonyl)phenyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acetamide in lab experiments is its ability to inhibit the activity of the NHE, which can have an effect on various cellular processes. This makes it a useful tool for studying the role of the NHE in different biological systems. However, one limitation of using 2-(4-(ethylsulfonyl)phenyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acetamide is its potential toxicity, as it has been shown to have cytotoxic effects on some cell types.
将来の方向性
There are several future directions for the study of 2-(4-(ethylsulfonyl)phenyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acetamide. One direction is the development of more specific inhibitors of the NHE, as 2-(4-(ethylsulfonyl)phenyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acetamide has been shown to have off-target effects. Another direction is the study of the role of the NHE in different cellular processes, such as the regulation of immune cell function. Additionally, the potential use of 2-(4-(ethylsulfonyl)phenyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acetamide in the treatment of heart disease and cancer warrants further investigation.
合成法
The synthesis of 2-(4-(ethylsulfonyl)phenyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acetamide involves multiple steps and has been described in several research papers. One such method involves the reaction of 4-bromoanisole with ethylsulfonyl chloride to form 4-(ethylsulfonyl)anisole. This compound is then reacted with 2-bromoacetophenone to form 2-(4-(ethylsulfonyl)phenyl)acetophenone. The final step involves the reaction of this compound with 1-isopropyl-3-methyl-1H-pyrazol-5-amine to form 2-(4-(ethylsulfonyl)phenyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acetamide.
科学的研究の応用
2-(4-(ethylsulfonyl)phenyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acetamide has been used in various scientific research applications due to its ability to inhibit the activity of the NHE. One such application is in the study of cancer. Cancer cells have been shown to have a higher pH than normal cells, and this is thought to play a role in their ability to grow and spread. 2-(4-(ethylsulfonyl)phenyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acetamide has been shown to inhibit the growth and migration of cancer cells by reducing their pH. 2-(4-(ethylsulfonyl)phenyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acetamide has also been studied for its potential use in the treatment of heart disease, as the NHE is involved in the regulation of cardiac function.
特性
IUPAC Name |
2-(4-ethylsulfonylphenyl)-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-5-24(22,23)15-8-6-14(7-9-15)11-17(21)18-16-10-13(4)19-20(16)12(2)3/h6-10,12H,5,11H2,1-4H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPXCKCFSGYLFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC(=NN2C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(ethylsulfonyl)phenyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-((4-methoxyphenyl)sulfonyl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)butanamide](/img/structure/B2900434.png)

![5-methyl-N-phenethylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2900438.png)
![4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 4-methylbenzoate](/img/structure/B2900439.png)



![1-methyl-1H-benzo[d]imidazol-5-yl 3-chloro-4-fluorobenzenesulfonate](/img/structure/B2900446.png)
![N-ethyl-4-methoxy-[1,4'-bipiperidine]-1'-carboxamide](/img/structure/B2900448.png)

![5-methyl-4-oxo-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2900453.png)
![N-1,3-benzodioxol-5-yl-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide](/img/structure/B2900454.png)
